N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of chlorophenyl and iodophenyl groups attached to a dioxopyrrolidinyl sulfanyl acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 4-chloroaniline. This intermediate is then subjected to acylation to form N-(4-chlorophenyl)acetamide. Concurrently, 4-iodophenyl is introduced into a pyrrolidinone ring through iodination and subsequent cyclization reactions. The final step involves the coupling of the iodophenyl-pyrrolidinone derivative with the N-(4-chlorophenyl)acetamide under sulfanyl linkage conditions, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are critical for the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine or iodine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog lacking the iodophenyl and pyrrolidinone moieties.
N-(4-iodophenyl)acetamide: Similar structure but without the chlorophenyl group.
N-(4-chlorophenyl)-N’-(3-pyridinyl)urea: Another compound with a chlorophenyl group but different functional groups and applications.
Uniqueness
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is unique due to its combination of chlorophenyl and iodophenyl groups, along with the dioxopyrrolidinyl sulfanyl acetamide backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOJUDIMDLHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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